6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one
Brand Name: Vulcanchem
CAS No.: 923023-34-1
VCID: VC2946938
InChI: InChI=1S/C17H14FNO2/c1-21-15-5-2-12(3-6-15)11-19-9-8-13-10-14(18)4-7-16(13)17(19)20/h2-10H,11H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)F
Molecular Formula: C17H14FNO2
Molecular Weight: 283.3 g/mol

6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one

CAS No.: 923023-34-1

Cat. No.: VC2946938

Molecular Formula: C17H14FNO2

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one - 923023-34-1

Specification

CAS No. 923023-34-1
Molecular Formula C17H14FNO2
Molecular Weight 283.3 g/mol
IUPAC Name 6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one
Standard InChI InChI=1S/C17H14FNO2/c1-21-15-5-2-12(3-6-15)11-19-9-8-13-10-14(18)4-7-16(13)17(19)20/h2-10H,11H2,1H3
Standard InChI Key CUUMQWIQWBZTOL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)F
Canonical SMILES COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)F

Introduction

Chemical Identity and Properties

Structural Characteristics

6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one belongs to the isoquinolinone class of heterocyclic compounds. Its molecular structure consists of an isoquinoline core with a ketone group at position 1, a fluoro substituent at position 6, and a 4-methoxyphenylmethyl substituent at position 2 . The IUPAC name accurately represents its structural configuration as 6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one .

Physical Properties

Based on analysis of structural features and comparison with similar compounds, 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one is expected to have the following physical properties:

PropertyValueMethod of Determination
Molecular FormulaC₁₇H₁₄FNO₂Structural analysis
Molecular Weight~283.3 g/molCalculated from atomic weights
Physical StateSolidTypical for isoquinolinone derivatives
AppearanceLikely crystalline powderCommon for similar compounds
SolubilityLikely soluble in organic solvents; limited water solubilityBased on structural features

The compound contains multiple aromatic rings and heteroatoms that influence its physical characteristics, including melting point, solubility profile, and crystalline structure. The presence of the fluorine atom likely affects crystal packing arrangements and intermolecular interactions in the solid state.

Chemical Properties

The chemical reactivity of 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one can be predicted based on its functional groups and structural features:

  • The carbonyl group at position 1 can participate in nucleophilic addition reactions and hydrogen bonding interactions.

  • The fluorine atom at position 6 influences electron distribution across the isoquinoline ring system, potentially affecting reactivity at other positions.

  • The methoxy group on the phenyl ring acts as an electron-donating group that can influence electrophilic aromatic substitution reactions.

  • The N-substituted isoquinolinone structure may undergo various transformations typical of lactams.

The compound likely exhibits moderate stability under standard laboratory conditions when proper storage and handling precautions are observed.

Synthesis and Preparation

Reaction Conditions

Optimal reaction conditions for synthesizing 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one would likely require careful control of several parameters:

Reaction StepTypical ConditionsCritical Considerations
FluorinationElectrophilic fluorinating reagents in appropriate solventTemperature control, exclusion of moisture
N-alkylationBase (e.g., K₂CO₃, NaH), 4-methoxybenzyl halide, polar aprotic solventOptimization of base strength, reaction time, and temperature
PurificationColumn chromatography, recrystallizationSelection of appropriate solvent systems

The synthetic process would require careful monitoring using analytical techniques such as thin-layer chromatography (TLC) or HPLC to ensure reaction completion and minimize side product formation.

Purification Methods

The purification of 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one likely requires a combination of techniques to achieve the high purity needed for research applications:

  • Initial crude purification by extraction or filtration to remove major impurities

  • Column chromatography using silica gel with optimized mobile phase composition

  • Recrystallization from suitable solvent systems to enhance purity

  • Confirmation of structural identity and purity by spectroscopic methods such as NMR, IR, and mass spectrometry

The specific purification strategy would depend on the impurity profile resulting from the synthesis route employed and the purity requirements for the intended application.

Hazard TypeCategorySignal Word
Skin irritationCategory 2Warning
Eye irritationCategory 2AWarning
Specific target organ toxicity - single exposureCategory 3, Respiratory systemWarning

The compound carries several hazard statements that researchers should be aware of :

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications indicate that the compound requires careful handling to minimize exposure risks.

Applications and Research Significance

Medicinal Chemistry Applications

6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one has potential applications in medicinal chemistry research. The isoquinolinone scaffold appears in various bioactive compounds, and the specific substitution pattern in this molecule may confer distinctive biological properties.

Key potential applications include:

  • Use as a building block or intermediate in the synthesis of more complex bioactive molecules

  • Structure-activity relationship studies in drug discovery programs

  • Probe compound for investigating biological pathways

  • Template for developing targeted libraries of compounds with potential therapeutic activity

The compound is explicitly designated for "research and development use by, or directly under the supervision of, a technically qualified individual" , highlighting its current position as a research tool rather than a therapeutic agent.

Structure-Activity Relationships

The structural features of 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one can be analyzed to understand potential structure-activity relationships:

Structural FeaturePotential Influence on Activity
Isoquinolinone coreProvides rigidity and potential for hydrogen bonding interactions with biological targets
Fluorine at position 6May enhance metabolic stability, modulate electronic properties, and improve binding affinity to target proteins
4-Methoxyphenylmethyl groupOffers hydrophobic interactions and hydrogen bond acceptor capability

Comparative analysis with analogs having different substitution patterns could reveal how specific structural modifications affect biological activity profiles and pharmacokinetic properties.

Research Directions

Future research involving 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one might explore:

  • Systematic modification of the core structure to develop comprehensive structure-activity relationships

  • Investigation of potential biological activities including enzyme inhibition, receptor binding, or cellular effects

  • Development of more efficient synthetic routes to access this compound and its analogs

  • Exploration of its potential as a fluorine-containing building block for more complex molecules

  • Computational studies to predict binding modes with potential biological targets

These research directions could expand understanding of the compound's utility and potential applications in pharmaceutical research and related fields.

Structural Analogs and Derivatives

Structurally Similar Compounds

Several structurally related compounds have been reported in the literature that share core features with 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one:

  • 7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one: Contains an additional butyl group at position 7

  • 7-Bromo-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one: Contains a bromo substituent at position 7

These analogs represent variations on the core structure that may exhibit different physical, chemical, and biological properties, providing valuable comparison points for structure-activity relationship studies.

Comparative Properties

A comparison of 6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one with its known analogs reveals structural differences that likely influence their properties:

CompoundMolecular WeightAdditional SubstituentsPotential Property Differences
6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one~283.3 g/molNoneBase compound for comparison
7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one339.4 g/molButyl at position 7Increased lipophilicity, altered electronic distribution
7-Bromo-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one362.19 g/mol Bromo at position 7Different reactivity profile, halogen bonding capabilities

The presence of additional substituents affects physicochemical properties such as solubility, pKa, and membrane permeability, which could significantly influence their behavior in biological systems.

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